molecular formula C18H23N5O4S B4686626 N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4686626
M. Wt: 405.5 g/mol
InChI Key: AJOOIDPJXWSEBO-UHFFFAOYSA-N
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Description

N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. The final step involves the coupling of the pyrazole and piperidine rings with the sulfonyl group under specific reaction conditions, such as the use of sodium acetate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetate, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N4-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

N-[4-[(1-methylpyrazole-3-carbonyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-22-10-9-16(21-22)18(25)20-15-5-3-14(4-6-15)19-17(24)13-7-11-23(12-8-13)28(2,26)27/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOOIDPJXWSEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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